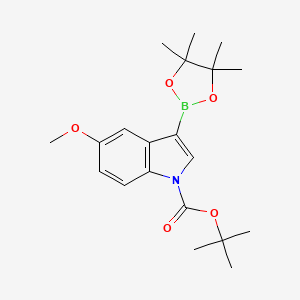![molecular formula C10H9N3 B573111 [3,4'-Bipyridin]-4-amine CAS No. 1214379-46-0](/img/structure/B573111.png)
[3,4'-Bipyridin]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
Physical properties include characteristics such as color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . The specific physical and chemical properties of [3,4’-Bipyridin]-4-amine are not available in the search results.Wissenschaftliche Forschungsanwendungen
Biologically Active Molecules
Bipyridine and its derivatives, including [3,4’-Bipyridin]-4-amine, are used as fundamental components in various applications, one of which is biologically active molecules . These molecules play a crucial role in biological processes and can be used in the development of pharmaceuticals .
Ligands in Transition-Metal Catalysis
Bipyridine compounds are known to be excellent ligands in transition-metal catalysis . They can form complexes with transition metals, which are used in various catalytic reactions. This property makes them valuable in the field of synthetic chemistry .
Photosensitizers
Bipyridine derivatives are also used as photosensitizers . Photosensitizers are substances that promote photochemical reactions upon exposure to light. They are used in a variety of applications, including solar energy conversion and photodynamic therapy .
Viologens
The quaternization of nitrogens in 4,4’-bipyridines generates viologens . Viologens are known for their good electrochemical properties and are used in applications such as electrochromic devices, redox flow batteries, and molecular electronics .
Supramolecular Structures
Bipyridines are used in the formation of supramolecular structures . These structures are large entities formed by the assembly of individual molecules, held together by non-covalent bonds. They have potential applications in nanotechnology, materials science, and medicinal chemistry .
Synthesis of Functionalized Bipyridines
Bipyridines, including [3,4’-Bipyridin]-4-amine, are used in the synthesis of functionalized bipyridines . These functionalized bipyridines have a wide range of applications, including the design and development of new materials .
Wirkmechanismus
Target of Action
Related compounds have been found to interact with proteins such asTyrosine-protein kinase BTK . This protein plays a crucial role in B-cell development, differentiation, and signaling .
Mode of Action
It’s known that similar compounds can bind to their targets and alter their function . For instance, the compound Fenebrutinib, which has a similar structure, is known to inhibit the Tyrosine-protein kinase BTK . This inhibition can lead to changes in cellular signaling pathways, potentially affecting cell growth and survival .
Biochemical Pathways
Compounds that interact with proteins like tyrosine-protein kinase btk can influence various cellular processes, including cell growth, differentiation, and apoptosis . These processes are part of complex biochemical pathways that regulate cell behavior and response to external stimuli.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy . Factors such as solubility, permeability, protein binding, and metabolic stability can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
Based on its potential interaction with proteins like tyrosine-protein kinase btk, it could influence cellular processes such as cell growth, differentiation, and apoptosis . These effects could potentially alter the behavior of cells, influencing their survival and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its target, how it is metabolized, and how it is excreted . Additionally, factors such as diet, physical activity levels, and social environment can influence how a compound is absorbed and distributed in the body, potentially affecting its bioavailability and therapeutic efficacy .
Eigenschaften
IUPAC Name |
3-pyridin-4-ylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-3-6-13-7-9(10)8-1-4-12-5-2-8/h1-7H,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXOCBWQPQKDNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673525 |
Source


|
| Record name | [3,4'-Bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214379-46-0 |
Source


|
| Record name | [3,4'-Bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B573044.png)




